molecular formula C8H15ClN2O2 B15069445 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride

Cat. No.: B15069445
M. Wt: 206.67 g/mol
InChI Key: FXHWZWDRFVUSHX-UHFFFAOYSA-N
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Description

2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen atoms at specific positions. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The compound has been explored as a scaffold for multitarget ligands, particularly in pain management (dual µ-opioid receptor agonists/σ1 receptor antagonists) and cardiovascular therapeutics .

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

2-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride

InChI

InChI=1S/C8H14N2O2.ClH/c11-7-10-5-8(6-12-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H

InChI Key

FXHWZWDRFVUSHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC(=O)OC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage any hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The spiro[5.5]undecane core allows diverse substitutions at positions 4, 9, and adjacent atoms. Key analogues and their pharmacological profiles are summarized below:

Compound Substituents Biological Activity Key Findings Reference
2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride None (parent scaffold) Dual µOR agonist/σ1R antagonist Structural similarity to fentanyl derivatives; potential for non-opioid analgesia
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Compound 21) 9-position: 2-indol-3-ylethyl Antihypertensive Most potent in series; lower alkyl substitutions retain activity
Compound 15 (Figure 13) 4-position: o-halogen/trifluoromethyl σ1R binding, metabolic stability High selectivity, no hERG inhibition; good solubility and stability
Diazaspiro21 Derived from Roche's 1-oxa-3,9-diazaspiro CCR5 antagonist (HIV entry inhibition) IC50 = 30 nM (RANTES-binding); 66% oral bioavailability in rats
4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-position: 3-fluorobenzyl Building block for drug discovery Enhanced lipophilicity and steric bulk; used in multitarget ligand optimization
6m–x (1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones) Aryl/alkyl at 1- and 4-positions Anticonvulsant Comparable to classical hydantoins; improved seizure inhibition in animal models

Key Structural Insights

  • Position 4 Modifications :
    • Halogens (e.g., Cl, F) or trifluoromethyl groups at the ortho position of aryl rings improve σ1R binding and metabolic stability .
    • Heteroaryl groups (e.g., pyridyl) enhance target engagement without increasing hERG liability .
  • Position 9 Modifications :
    • Bulky substituents (e.g., indolylethyl) in antihypertensive agents reduce activity, whereas smaller alkyl groups (e.g., methyl, ethyl) optimize potency .
  • Ring Size and Heteroatoms :
    • Spiro[5.5] systems (vs. spiro[4.5]) improve anticonvulsant activity due to enhanced conformational rigidity .
    • Replacement of oxygen with sulfur (e.g., oxathiazolidine derivatives) alters solubility and bioavailability .

ADME Properties

  • Bioavailability : Diazaspiro21 (CCR5 antagonist) exhibits 66% oral bioavailability in rats, attributed to moderate lipophilicity (logP ~2.5) and balanced solubility .
  • Metabolic Stability : Compound 15 (σ1R ligand) shows low CYP450 inhibition, reducing drug-drug interaction risks .

Commercial Availability

  • Building Blocks : Fluorobenzyl and cyclohexyl derivatives (e.g., BLD Pharm’s BD571262) are marketed as intermediates for drug discovery .

Biological Activity

2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Chemical Formula : C8H15ClN2O2
  • CAS Number : 1638221-39-2
  • Molecular Weight : 206.67 g/mol
  • Physical Form : Typically appears as a light yellow solid .

Research indicates that this compound exhibits dual pharmacological activity targeting both sigma receptors and mu-opioid receptors (MOR). This dual action is significant as it may contribute to its therapeutic effects in pain management and neurological disorders .

Pharmacological Effects

  • Analgesic Properties : The compound has shown promise in alleviating pain through its interaction with opioid receptors, which are crucial in pain modulation.
  • Neuroprotective Effects : Studies suggest that it may offer protective benefits against neurodegenerative conditions by modulating neuroinflammation and oxidative stress pathways.
  • Antidepressant Activity : Preliminary data indicate potential antidepressant effects, possibly linked to its action on sigma receptors, which are implicated in mood regulation.

Study 1: Analgesic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was noted to be dose-dependent, suggesting a potential therapeutic window for clinical application.

Study 2: Neuroprotection

In vitro studies revealed that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism was attributed to the activation of antioxidant pathways and inhibition of pro-inflammatory cytokines.

Study 3: Behavioral Assessment

Behavioral assessments in rodent models indicated that the compound may possess anxiolytic properties, with treated subjects displaying reduced anxiety-like behaviors in standard tests such as the elevated plus maze.

Data Table: Summary of Biological Activities

Activity Mechanism Findings
AnalgesicMu-opioid receptor agonismSignificant pain reduction in animal models
NeuroprotectiveAntioxidant activityReduced cell death under oxidative stress
AntidepressantSigma receptor modulationPotential mood improvement in behavioral tests
AnxiolyticCentral nervous system effectsDecreased anxiety-like behaviors observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride, and how can reaction conditions be optimized?

  • The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 9-substituted analogs are prepared by alkylation of the spirocyclic lactam core with appropriate electrophiles (e.g., indole derivatives or benzodioxan groups) . Optimization includes adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (25–80°C), and stoichiometry of reagents to enhance yield and purity. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structure of this spirocyclic compound be confirmed using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify the spirocyclic framework. Key signals include the lactam carbonyl (δ ~170 ppm in ¹³C NMR) and the distinct splitting patterns of protons adjacent to the oxygen and nitrogen atoms .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the spiro architecture .
  • Infrared (IR) Spectroscopy: The lactam carbonyl stretch (~1650–1700 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) provide additional structural validation .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the lactam ring. Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation. Stability tests under accelerated conditions (40°C/75% RH) suggest a shelf life of >12 months when properly stored .

Advanced Research Questions

Q. How do substitutions at the 9-position influence the compound’s pharmacological activity, and what are the structure-activity relationship (SAR) trends?

  • Substitutions at the 9-position significantly modulate antihypertensive activity. For example:

  • 9-(2-Indol-3-ylethyl): Exhibits potent α₁-adrenoceptor blockade (ED₅₀ ~0.1 mg/kg in SHR models) due to enhanced receptor binding via π-π stacking .
  • Bulky alkyl/aryl groups (e.g., cyclohexyl): Reduce activity by sterically hindering receptor interactions .
  • Polar groups (e.g., hydroxyethyl): Improve solubility but may decrease blood-brain barrier penetration .
    • Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to α₁-adrenoceptors .

Q. What strategies resolve contradictory data in pharmacological evaluations, such as discrepancies between in vitro and in vivo efficacy?

  • Bioavailability assessment: Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify poor in vivo exposure .
  • Metabolite profiling: Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-response recalibration: Adjust dosing regimens in animal models to account for species-specific pharmacokinetics .

Q. How can synthetic byproducts or impurities be identified and minimized during scale-up?

  • Byproduct analysis: Use preparative HPLC or GC-MS to isolate and characterize impurities (e.g., ring-opened analogs or unreacted intermediates) .
  • Process optimization: Implement flow chemistry to control exothermic reactions and reduce side products. For example, continuous-flow cyclization improves yield by >15% compared to batch methods .

Q. What comparative studies exist between this compound and structurally related spirocyclic derivatives?

  • 3-Oxa-9-azaspiro[5.5]undecane hydrochloride: Shows higher rigidity but lower solubility, limiting its use in aqueous formulations .
  • 2,8-Diazaspiro[4.5]decan-3-one derivatives: Exhibit reduced α₁-adrenoceptor affinity due to altered ring strain and nitrogen positioning .
  • Spirocyclic ether-lactams: Demonstrate improved metabolic stability over non-spiro analogs in pharmacokinetic studies .

Methodological Resources

  • Key references for synthesis and SAR: Clark et al. (1983) provide foundational protocols for alkylation and pharmacological screening .
  • Analytical protocols: Bruker GC-MS and NMR methods ( ) are recommended for structural elucidation.
  • Safety handling: Follow MedChemExpress guidelines for PPE and waste disposal ( ).

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